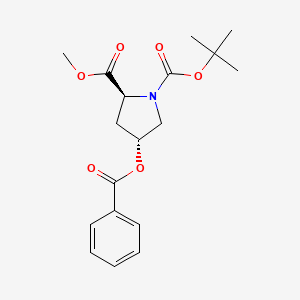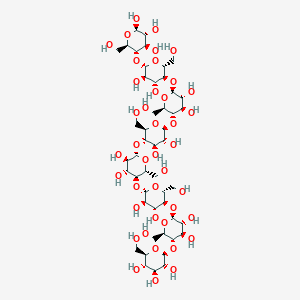
2-氯-4-甲基噻唑-5-磺酰氯
描述
2-Chloro-4-methylthiazole-5-sulfonyl chloride is a useful research compound. Its molecular formula is C4H3Cl2NO2S2 and its molecular weight is 232.1 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Chloro-4-methylthiazole-5-sulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Chloro-4-methylthiazole-5-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-methylthiazole-5-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药中间体
2-氯-4-甲基噻唑-5-磺酰氯用作医药中间体。 它在合成苯甲酰噻吩中发挥作用,苯甲酰噻吩是 A1 腺苷受体激动剂活性的一种变构增强剂 .
化学合成
该化合物用作磺化剂,主要用于将磺酰胺基团引入有机分子,这是各种化学合成过程中的关键步骤.
材料科学
虽然搜索结果中没有详细说明材料科学中的具体应用,但像 2-氯-4-甲基噻唑-5-磺酰氯这样的化合物通常通过为新材料提供中间体,为该领域的研发做出贡献 .
分析化学
生化分析
Biochemical Properties
2-Chloro-4-methylthiazole-5-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through sulfonylation reactions. This compound is known to react with amino groups in proteins, leading to the formation of sulfonamide bonds . These interactions can alter the activity and function of the target biomolecules, making it a valuable tool in biochemical studies.
Cellular Effects
The effects of 2-Chloro-4-methylthiazole-5-sulfonyl chloride on various types of cells and cellular processes are profound. It has been observed to influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism . The sulfonylation of key proteins can lead to changes in their activity, thereby affecting downstream cellular processes. For example, the modification of signaling proteins can alter signal transduction pathways, impacting cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 2-Chloro-4-methylthiazole-5-sulfonyl chloride exerts its effects through the formation of covalent bonds with target biomolecules. The sulfonyl chloride group reacts with nucleophilic sites, such as amino groups in proteins, leading to the formation of stable sulfonamide bonds . This covalent modification can inhibit or activate enzymes, alter protein-protein interactions, and affect gene expression by modifying transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-4-methylthiazole-5-sulfonyl chloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Chloro-4-methylthiazole-5-sulfonyl chloride is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its reactivity . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, including alterations in protein function and gene expression.
Dosage Effects in Animal Models
The effects of 2-Chloro-4-methylthiazole-5-sulfonyl chloride vary with different dosages in animal models. At low doses, the compound may selectively modify specific proteins, leading to subtle changes in cellular function . At high doses, it can cause toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research.
Metabolic Pathways
2-Chloro-4-methylthiazole-5-sulfonyl chloride is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cellular enzymes, leading to the formation of reactive intermediates that can further modify biomolecules . These metabolic transformations can affect the compound’s activity and its impact on cellular processes. Additionally, the presence of cofactors can influence the reactivity and specificity of 2-Chloro-4-methylthiazole-5-sulfonyl chloride in biochemical reactions.
Transport and Distribution
The transport and distribution of 2-Chloro-4-methylthiazole-5-sulfonyl chloride within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may interact with intracellular proteins and be distributed to different cellular compartments. The localization and accumulation of 2-Chloro-4-methylthiazole-5-sulfonyl chloride can influence its activity and the extent of its biochemical effects.
Subcellular Localization
The subcellular localization of 2-Chloro-4-methylthiazole-5-sulfonyl chloride is determined by its interactions with specific targeting signals and post-translational modifications. The compound can be directed to particular compartments or organelles within the cell, where it exerts its effects on local biomolecules . For example, the presence of targeting signals in proteins can direct 2-Chloro-4-methylthiazole-5-sulfonyl chloride to the nucleus, mitochondria, or other organelles, affecting the function and activity of proteins in these locations.
属性
IUPAC Name |
2-chloro-4-methyl-1,3-thiazole-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2NO2S2/c1-2-3(11(6,8)9)10-4(5)7-2/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMLFZUEKAQELM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60477436 | |
| Record name | 2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60477436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
292138-59-1 | |
| Record name | 2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60477436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-methylthiazole-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-[(2-Ethoxyphenyl)methyl]piperidin-4-amine](/img/structure/B1365232.png)

![2-chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazole](/img/structure/B1365237.png)
![1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B1365240.png)

![Methyl 3-[[(2S)-2-aminopropanoyl]amino]propanoate](/img/structure/B1365242.png)


